KLK13 Inhibitory Activity
The compound exhibits consistently weak inhibitory activity against human kallikrein 13 (KLK13) with an IC50 value exceeding 10,000 nM (>10 μM) when measured using Boc-ValProArg-AMC as substrate after 10-minute pre-incubation of enzyme expressed in Pichia pastoris [1]. In the same assay system, compound displayed IC50 = 10,300 nM (1.03E+4 nM) against KLK14 [2] and IC50 > 10,000 nM against KLK8 [3]. Across all three kallikrein isoforms tested, the compound consistently fails to achieve sub-micromolar inhibition—a threshold routinely surpassed by optimized peptidomimetic kallikrein inhibitors. For class-level inference, a high-potency comparator within the Boc-protected dipeptide class targeting a different protease class (prolyl endopeptidase) achieves Ki values as low as 30 nM [4], representing a >330-fold difference in inhibitory potency.
| Evidence Dimension | Protease inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (KLK13); IC50 = 10,300 nM (KLK14); IC50 > 10,000 nM (KLK8) |
| Comparator Or Baseline | Class-level reference: optimized Boc-dipeptide prolyl endopeptidase inhibitors (Ki = 30 nM) |
| Quantified Difference | >330-fold weaker inhibitory potency compared to optimized in-class inhibitors |
| Conditions | KLK13/14/8 expressed in Pichia pastoris; Boc-ValProArg-AMC substrate; 10 min pre-incubation |
Why This Matters
This compound serves as a validated low-activity/negative control for kallikrein inhibitor screening rather than a lead candidate, and should not be procured for programs expecting sub-micromolar serine protease inhibition.
- [1] BindingDB. BDBM50459538 (CHEMBL4218203). IC50 data for KLK13. View Source
- [2] BindingDB. BDBM50459538 (CHEMBL4218203). IC50 data for KLK14. View Source
- [3] BindingDB. BDBM50459538 (CHEMBL4218203). IC50 data for KLK8. View Source
- [4] Schlenzig, D., Demuth, H.-U., Grosche, G., et al. FEBS Letters. Design of (ω‐N‐(O‐acyl)hydroxy amid) aminodicarboxylic acid pyrrolidides as potent inhibitors of proline‐specific peptidases. View Source
